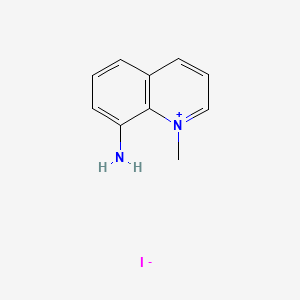![molecular formula C15H22N2O5 B14683156 (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 37181-65-0](/img/structure/B14683156.png)
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino acid moiety and a dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the coupling of the protected amino acid with the dihydroxyphenylpropanoic acid derivative. The final step usually involves deprotection to yield the desired compound. Reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and protein interactions. It is often used in studies related to metabolic pathways and cellular signaling.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is studied for its ability to modulate biochemical pathways and its potential as a drug candidate for various diseases.
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The dihydroxyphenyl group plays a crucial role in its binding affinity and specificity. Pathways involved include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid: L-DOPA, a precursor to neurotransmitters.
(2S)-2-amino-4-methylpentanoic acid: Leucine, an essential amino acid.
Uniqueness
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to its combined structural features of both an amino acid and a dihydroxyphenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
37181-65-0 |
|---|---|
分子式 |
C15H22N2O5 |
分子量 |
310.35 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H22N2O5/c1-8(2)5-10(16)14(20)17-11(15(21)22)6-9-3-4-12(18)13(19)7-9/h3-4,7-8,10-11,18-19H,5-6,16H2,1-2H3,(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
InChIキー |
GSNBAVYBIMKAPU-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


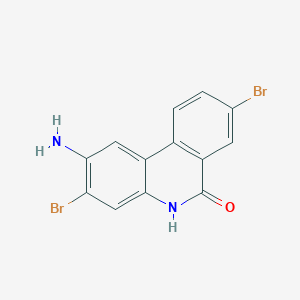
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
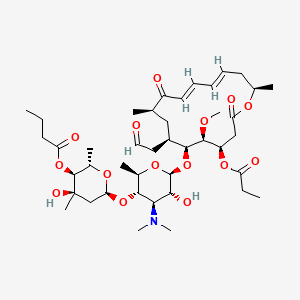
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
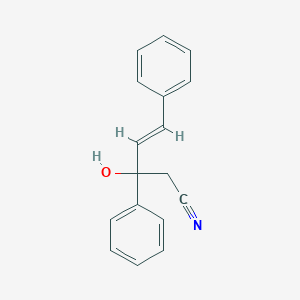
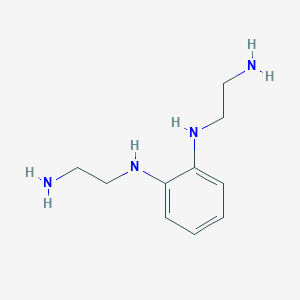
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
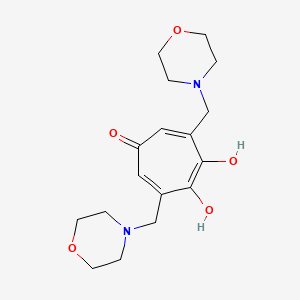
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
